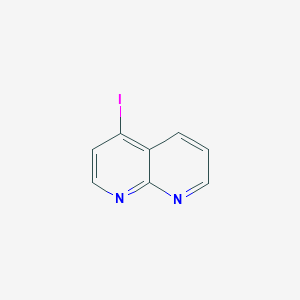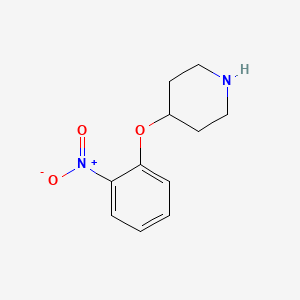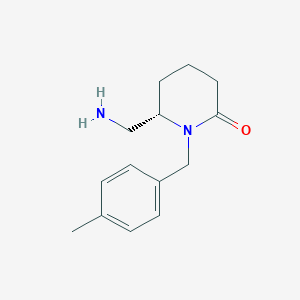
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one is a chiral compound with a piperidinone core structure It is characterized by the presence of an aminomethyl group and a 4-methylbenzyl group attached to the piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the piperidinone ring is replaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The aminomethyl and 4-methylbenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce piperidine derivatives.
科学的研究の応用
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology and psychiatry.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and 4-methylbenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidinone core structure provides a scaffold that can be modified to enhance selectivity and potency.
類似化合物との比較
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can be compared with other similar compounds, such as:
®-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
6-(Aminomethyl)-1-benzylpiperidin-2-one: A compound lacking the 4-methyl group, which may affect its binding affinity and selectivity.
6-(Aminomethyl)-1-(4-chlorobenzyl)piperidin-2-one: A compound with a chloro substituent instead of a methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
(6S)-6-(aminomethyl)-1-[(4-methylphenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-13(9-15)3-2-4-14(16)17/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m0/s1 |
InChIキー |
PCRWMHBXDATERX-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2[C@@H](CCCC2=O)CN |
正規SMILES |
CC1=CC=C(C=C1)CN2C(CCCC2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


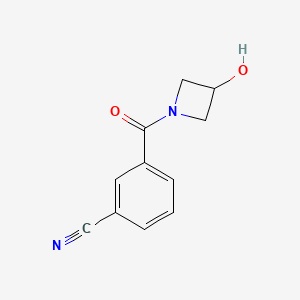

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
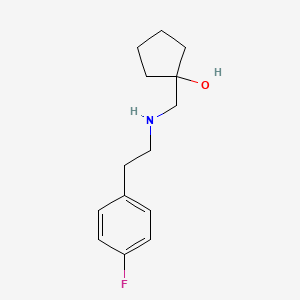
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
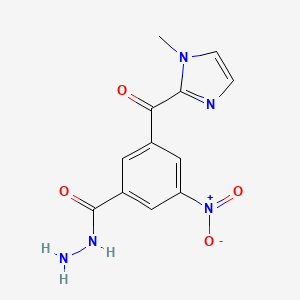
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)

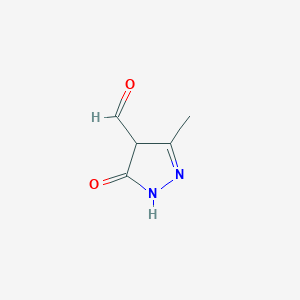
![3-tert-Butyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate hydrochloride](/img/structure/B13341075.png)
